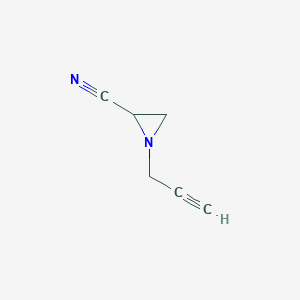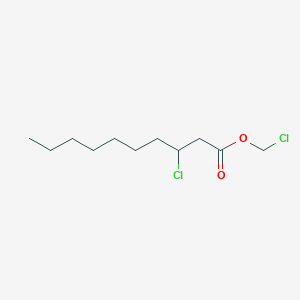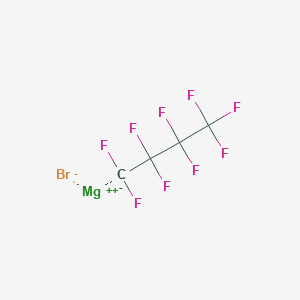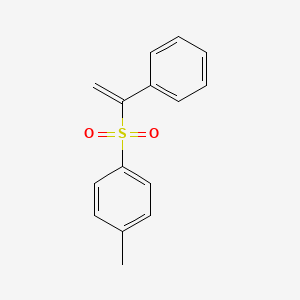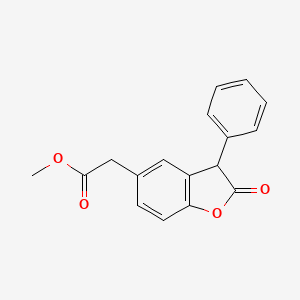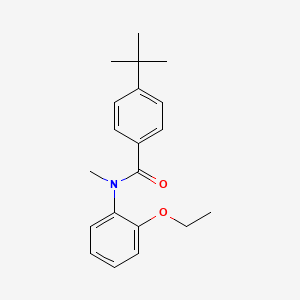
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- is a complex organic compound with the molecular formula C21H23F2NO2. This compound is known for its unique chemical structure, which includes a benzamide core substituted with tert-butyl, ethoxyphenyl, and methyl groups. It is used in various scientific research applications due to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, 4-(1,1-dimethylethyl)-N-(2-methoxyphenyl)-N-methyl-
- Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-ethyl-
- Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-propyl-
Uniqueness
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and ethoxyphenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
76277-13-9 |
|---|---|
Molekularformel |
C20H25NO2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
4-tert-butyl-N-(2-ethoxyphenyl)-N-methylbenzamide |
InChI |
InChI=1S/C20H25NO2/c1-6-23-18-10-8-7-9-17(18)21(5)19(22)15-11-13-16(14-12-15)20(2,3)4/h7-14H,6H2,1-5H3 |
InChI-Schlüssel |
FTLMFLGVWBXJSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1N(C)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


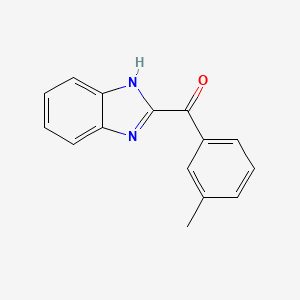
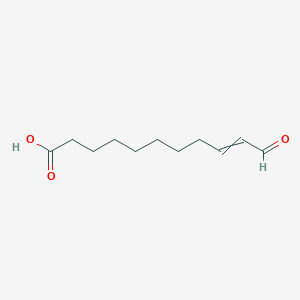
amino}butan-2-one](/img/structure/B14431802.png)
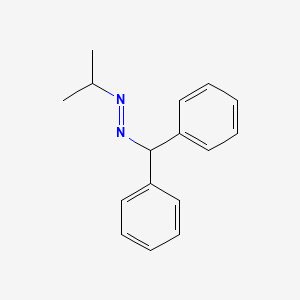
![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)



